3-Isocyanatopropyltris(trimethylsiloxy)silane

描述

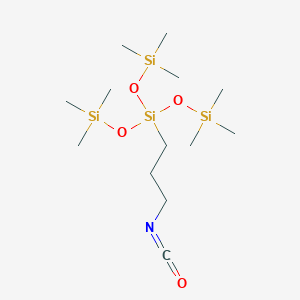

3-Isocyanatopropyltris(trimethylsiloxy)silane is a chemical compound with the molecular formula C13H33NO4Si4 and a molecular weight of 379.75 g/mol . It is a silane coupling agent that contains an isocyanate group, which makes it highly reactive and useful in various applications, particularly in the field of materials science and surface modification .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 3-Isocyanatopropyltris(trimethylsiloxy)silane typically involves the reaction of 3-aminopropyltris(trimethylsiloxy)silane with phosgene or other isocyanate-generating reagents . The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate group. The process can be summarized as follows:

Starting Materials: 3-aminopropyltris(trimethylsiloxy)silane and phosgene.

Reaction Conditions: The reaction is conducted in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.

Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced distillation techniques helps in the purification of the final product .

化学反应分析

Types of Reactions

3-Isocyanatopropyltris(trimethylsiloxy)silane undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of moisture, the isocyanate group can hydrolyze to form amines and carbon dioxide.

Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

科学研究应用

Adhesion Promotion

3-Isocyanatopropyltris(trimethylsiloxy)silane is primarily used as an adhesion promoter in coatings, sealants, and adhesives. The isocyanate group reacts with active hydrogen-containing substrates, facilitating strong chemical bonds with surfaces such as metals, glass, and ceramics. This property is particularly valuable in the automotive and construction industries where durability and resistance to environmental factors are critical .

Polymer Modification

This silane is effective in modifying polymers, especially silane-terminated polyurethanes and silicone-based materials. By incorporating this compound into polymer formulations, manufacturers can enhance mechanical properties such as tensile strength, flexibility, and thermal stability. It serves as a crosslinking agent that improves the overall performance of elastomers and thermosetting resins .

Surface Treatment

The compound can be employed for surface modification of various substrates to improve hydrophobicity and chemical resistance. When applied to surfaces, it forms a siloxane layer that repels water and contaminants, making it ideal for applications in electronics, textiles, and automotive components .

Composite Materials

In composite material formulations, this compound acts as a coupling agent that enhances the interfacial adhesion between the matrix and reinforcing fibers. This results in improved mechanical properties and durability of composites used in aerospace, automotive, and construction applications .

Biomedical Applications

Research indicates potential biomedical applications due to its biocompatibility when modified appropriately. The isocyanate functionality can be utilized for grafting biomolecules onto surfaces for drug delivery systems or tissue engineering scaffolds. However, caution is advised due to the cytotoxicity associated with isocyanate compounds; thus, thorough testing is essential before clinical applications .

Case Study 1: Adhesion in Automotive Coatings

A study demonstrated that incorporating this compound into automotive paint formulations significantly improved adhesion to metal substrates compared to traditional adhesion promoters. The enhanced adhesion was attributed to the formation of covalent bonds between the silane and the metal surface.

Case Study 2: Composite Material Enhancement

Another investigation focused on using this silane in glass fiber-reinforced composites. The results showed a marked increase in tensile strength and impact resistance when the silane was used as a coupling agent compared to composites without it.

作用机制

The mechanism of action of 3-Isocyanatopropyltris(trimethylsiloxy)silane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of stable covalent bonds. This reactivity is exploited in surface modification and polymerization reactions, where the compound acts as a coupling agent to link different materials .

相似化合物的比较

Similar Compounds

3-Aminopropyltris(trimethylsiloxy)silane: Contains an amino group instead of an isocyanate group.

3-(Trimethoxysilyl)propyl isocyanate: Similar structure but with trimethoxy groups instead of trimethylsiloxy groups.

Uniqueness

3-Isocyanatopropyltris(trimethylsiloxy)silane is unique due to its combination of an isocyanate group with trimethylsiloxy groups. This combination provides both high reactivity and stability, making it suitable for a wide range of applications in surface modification, polymer chemistry, and biomedical research .

生物活性

3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS Number: 25357-82-8) is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H33NO4Si4

- Molecular Weight : 379.747 g/mol

- Structure : The compound features a propyl group attached to an isocyanate functional group and three trimethylsiloxy groups, which contribute to its unique chemical behavior and potential applications in various fields, including biology and materials science.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its interactions with biological molecules and potential therapeutic applications.

- Interaction with Biomolecules : The isocyanate group can react with amines and hydroxyl groups on biomolecules, potentially leading to modifications that alter their function. This reactivity may influence enzyme activity or protein stability.

- Silane Functionalities : The trimethylsiloxy groups enhance the compound's hydrophobicity, which may facilitate interactions with lipid membranes or influence cellular uptake mechanisms.

Case Studies and Experimental Data

- Cytotoxicity Studies : Research has shown that compounds containing isocyanate functionalities can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have indicated that similar silane compounds can induce apoptosis in tumor cells through the activation of specific signaling pathways .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties due to its ability to modify surfaces and inhibit bacterial adhesion. This characteristic is particularly relevant in biomedical applications where surface contamination is a concern .

- Polymer Applications : The compound has been utilized in the synthesis of silane-terminated polymers, which are known for their moisture-curing properties. These polymers have applications in coatings and adhesives, demonstrating the compound's versatility beyond direct biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar silane compounds:

| Compound Name | Isocyanate Group | Trimethylsiloxy Groups | Biological Activity |

|---|---|---|---|

| This compound | Yes | Three | Cytotoxicity, Antimicrobial |

| 3-Isocyanatopropyltriethoxysilane | Yes | Three | Moderate cytotoxicity |

| 3-Isocyanatopropyltrimethoxysilane | Yes | Three | Limited studies available |

属性

IUPAC Name |

3-isocyanatopropyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33NO4Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)12-10-11-14-13-15/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWZBOQSMUYOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCN=C=O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33NO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461460 | |

| Record name | 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25357-82-8 | |

| Record name | 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。